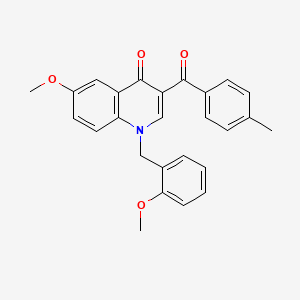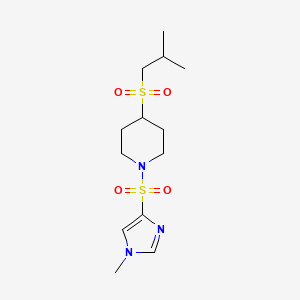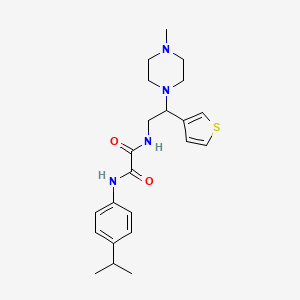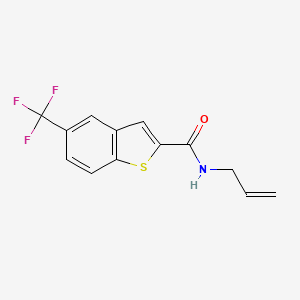![molecular formula C20H14BrN3O B2938551 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 313403-82-6](/img/structure/B2938551.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are a class of compounds that have a benzimidazole core structure . They have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The benzimidazole core is planar in many benzimidazole derivatives . The crystal structure is often stabilized by π-π interactions and hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on the specific derivative. For example, the molecular formula of 1H-Benzimidazol-2-yl(phenyl)methanol, a benzimidazole derivative, is C14H12N2O, with an average mass of 224.258 Da .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives, such as the compound , are often used in the synthesis of other complex organic compounds . They can be synthesized using a variety of methods, including the reaction of o-phenylenediamine with benzaldehydes .
Anticancer Applications
Benzimidazole derivatives have been studied for their potential anticancer properties . For example, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold has been found to influence anticancer activity .
Antimicrobial Applications
Benzimidazole derivatives have shown promising antimicrobial activity against various bacterial strains . For instance, certain derivatives have exhibited significant activity against Staphylococcus aureus .
Antifungal Applications
Benzimidazole derivatives have also been investigated for their antifungal properties . They have shown potential in treating a variety of fungal infections.
Anti-Inflammatory Applications
The anti-inflammatory properties of benzimidazole derivatives have been explored in various studies . These compounds could potentially be used in the treatment of inflammatory diseases.
Antiviral Applications
Benzimidazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.
Antidiabetic Applications
Some benzimidazole derivatives have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs.
Antihypertensive Applications
Benzimidazole derivatives have been studied for their potential antihypertensive properties . They could potentially be used in the treatment of hypertension.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some benzimidazole derivatives inhibit the proliferation of certain cell lines , which could be one of the modes of action of this compound.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Some benzimidazole derivatives have been reported to inhibit the proliferation of certain cell lines , which could be one of the effects of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGROXILPMWLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938474.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2938476.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)
![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)

![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)